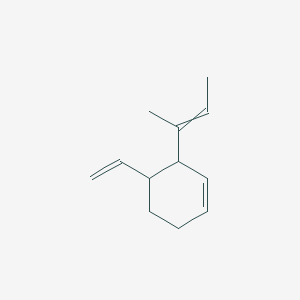
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is an organic compound with the molecular formula C12H18 It is a derivative of cyclohexene, characterized by the presence of ethenyl and methyl-propenyl groups attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with appropriate alkyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using transition metal catalysts. For example, palladium-catalyzed coupling reactions can be employed to introduce the ethenyl and methyl-propenyl groups onto the cyclohexene ring. These processes are optimized for high yield and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl or methyl-propenyl groups, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon
Nucleophiles: Alkoxides, amines
Major Products
Oxidation: Epoxides, ketones
Reduction: Ethyl-substituted cyclohexenes
Substitution: Various substituted cyclohexenes depending on the nucleophile used
科学研究应用
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s ethenyl and methyl-propenyl groups can participate in various chemical interactions, influencing its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Cyclohexene: The parent compound, lacking the ethenyl and methyl-propenyl groups.
4-Methylcyclohexene: Similar structure but with a single methyl group.
3-Ethenylcyclohexene: Contains an ethenyl group but lacks the methyl-propenyl group.
Uniqueness
4-Ethenyl-3-(1-methyl-1-propenyl)cyclohexene is unique due to the presence of both ethenyl and methyl-propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.
属性
分子式 |
C12H18 |
|---|---|
分子量 |
162.27 g/mol |
IUPAC 名称 |
3-but-2-en-2-yl-4-ethenylcyclohexene |
InChI |
InChI=1S/C12H18/c1-4-10(3)12-9-7-6-8-11(12)5-2/h4-5,7,9,11-12H,2,6,8H2,1,3H3 |
InChI 键 |
HEUUNTLAJHBPMY-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)C1C=CCCC1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
![Octahydro-2,6-methanopyrido[1,2-a]pyrazine](/img/structure/B13802594.png)


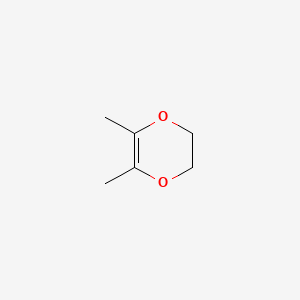
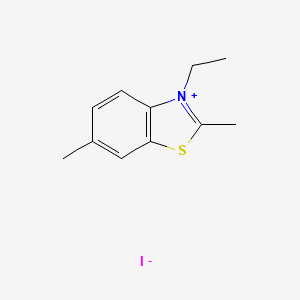
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

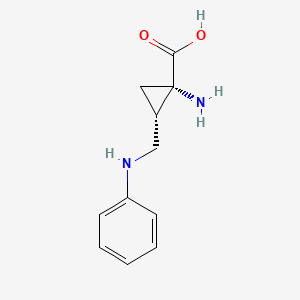
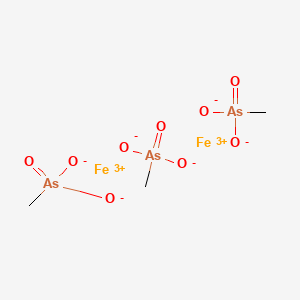
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
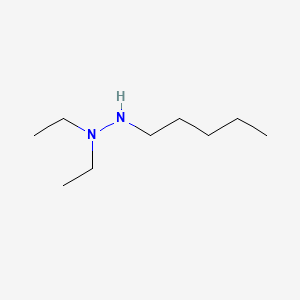
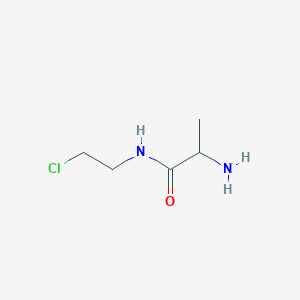
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
